molecular formula C20H17FN2OS B2687461 (2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one CAS No. 1001501-46-7

(2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2687461
CAS No.: 1001501-46-7
M. Wt: 352.43
InChI Key: FUEPJJQLBWBUSZ-MDWZMJQESA-N
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Description

This compound is a chalcone derivative featuring a pyrazole core substituted with a 4-fluorophenylsulfanyl group at the 4-position and methyl groups at the 3- and 5-positions. Its stereochemistry (2E-configuration) and substitution pattern influence its reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for crystallization and pharmacological properties .

Properties

IUPAC Name

(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c1-14-20(25-18-11-9-17(21)10-12-18)15(2)23(22-14)19(24)13-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEPJJQLBWBUSZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C=CC2=CC=CC=C2)C)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C(=O)/C=C/C2=CC=CC=C2)C)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-fluorophenylhydrazine with acetylacetone under acidic conditions to form 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole.

    Sulfanylation: The pyrazole intermediate is then treated with a suitable thiolating agent, such as thiophenol, in the presence of a base like sodium hydride to introduce the sulfanyl group.

    Aldol condensation: The final step involves the aldol condensation of the sulfanylated pyrazole with benzaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, crystallographic behavior, and functional properties.

Compound A: (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one

  • Structural Differences :
    • Pyrazole Substitution : Lacks the 4-fluorophenylsulfanyl group; instead, the 4-position is unsubstituted.
    • Ketone Substituent : Features a 2,5-dimethylfuran ring instead of a phenyl group.
  • Key Findings :
    • The furanyl group enhances solubility in polar solvents compared to the phenyl group in the target compound.
    • Crystallographic studies (using SHELX) reveal weaker π-stacking interactions due to the absence of the electron-withdrawing fluorine atom, leading to a less dense crystal lattice .

Compound B: (4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Structural Differences: Pyrazole Substitution: Contains a hydroxyl-propenylidene group at the 4-position and a methoxyphenyl substituent. Stereochemistry: Exhibits a 4Z configuration, altering the spatial arrangement of the enone system.
  • Key Findings :
    • The methoxy group facilitates stronger hydrogen-bonding networks (O–H···O and C–H···O interactions) compared to the fluorine atom in the target compound, as per graph-set analysis .
    • Reduced thermal stability compared to the target molecule, likely due to the labile hydroxyl group .

Comparative Data Table

Property Target Compound Compound A Compound B
Molecular Formula C₂₁H₁₇FN₂OS C₁₉H₂₀N₂O₂ C₂₀H₁₈N₂O₃
Substituents 4-Fluorophenylsulfanyl, phenyl 2,5-Dimethylfuran, phenyl Methoxyphenyl, hydroxyl
Hydrogen Bonding Moderate (C–H···F/S) Weak (C–H···O) Strong (O–H···O/C–H···O)
Melting Point Not reported 162–164°C 145–147°C
Crystallographic Density Not available 1.312 g/cm³ 1.289 g/cm³

Discussion of Substituent Effects

  • 4-Fluorophenylsulfanyl Group : Introduces steric bulk and electron-withdrawing effects, enhancing stability and influencing π-stacking in crystal structures. The sulfur atom may participate in weak hydrogen bonds (C–H···S), though less effectively than oxygen .
  • Furanyl vs. Phenyl Groups : The furan ring in Compound A increases polarity but reduces aromatic interactions, affecting solubility and crystallization behavior .
  • Methoxy vs. Fluorine : Methoxy groups in Compound B promote stronger hydrogen bonds, improving crystallinity but reducing thermal stability compared to fluorine’s inductive effects .

Biological Activity

The compound (2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one is a synthetic organic molecule notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A pyrazole ring which is known for its biological activity.
  • A sulfanyl group that can influence the compound's reactivity and interaction with biological targets.
  • A phenylprop-2-en-1-one moiety , which is often associated with various pharmacological effects.

The molecular formula is C20H17FN2OSC_{20}H_{17}FN_2OS, with a molecular weight of 358.43 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

Antifungal Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, compounds structurally similar to our target molecule have shown activity against Fusarium oxysporum, a common plant pathogen. The presence of specific substituents, such as methoxy or sulfanyl groups, has been correlated with enhanced antifungal efficacy .

CompoundActivity Against Fusarium oxysporumMIC (μg/mL)
Compound AHigh6.25
Compound BModerate28–30
Target CompoundPotentially highTBD

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. While specific data on this compound's COX inhibition is limited, related compounds have demonstrated IC50 values in the low micromolar range against COX-II .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways or fungal metabolism.
  • Receptor Modulation : Its binding to specific receptors could modulate cellular signaling pathways, leading to therapeutic effects.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Antifungal Efficacy : A series of pyrazole derivatives were tested against Fusarium oxysporum, revealing that modifications in the phenyl ring significantly affected antifungal potency. The most active compounds exhibited MIC values as low as 6 μg/mL .
  • COX Inhibition Study : Research on related pyrazole compounds showed promising results in inhibiting COX-II activity, with some derivatives achieving IC50 values lower than those of established drugs like Celecoxib .

Q & A

Q. What are the recommended synthetic routes for (2E)-1-{4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-phenylprop-2-en-1-one, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a 4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole derivative and a phenylpropenone precursor. Key steps include:
  • Step 1 : Prepare the pyrazole core by reacting 4-fluorothiophenol with 3,5-dimethyl-1H-pyrazole under basic conditions to introduce the sulfanyl group .
  • Step 2 : Condense the pyrazole intermediate with cinnamoyl chloride or its equivalent in anhydrous THF using a base like NaH to form the α,β-unsaturated ketone backbone .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity (confirmed via HPLC) .

Q. How can the stereochemistry and crystal structure of this compound be rigorously characterized?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via slow evaporation from a DCM/hexane mixture. Data collection at 295 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement using SHELXL-97 software can confirm the (2E)-configuration and molecular packing .
  • Spectroscopy : Use ¹H/¹³C NMR to verify the enone geometry (e.g., coupling constants J = 12–16 Hz for trans-configuration) and FT-IR to confirm ketone (C=O stretch ~1680 cm⁻¹) and aryl-sulfanyl (C-S stretch ~680 cm⁻¹) functionalities .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 10 µM concentrations .
  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or phenyl rings) impact its biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing (NO₂) groups on the phenyl ring. Compare IC₅₀ values in kinase inhibition assays to identify critical substituents. For example, 4-bromo substitution increases hydrophobic interactions with kinase ATP-binding pockets .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB: 1M17 for EGFR) to predict binding affinities and guide rational design .

Q. How can contradictory data on its solubility and stability across studies be resolved?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantified via UV-Vis spectroscopy (λmax ~280 nm). Compare results with computational predictions (e.g., LogP via ChemAxon) .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed ketone) can be identified via LC-MS .

Q. What advanced techniques validate its mechanism of action in complex biological systems?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Treat cancer cells (e.g., HeLa) with the compound, lyse, and heat to denature target proteins. Detect stabilized proteins via Western blotting to confirm direct target engagement .
  • Metabolomics : Use LC-MS/MS to profile changes in cellular metabolites (e.g., ATP, NADH) after treatment, linking activity to metabolic pathway disruption .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across kinase inhibition studies?

  • Methodological Answer :
  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) and control inhibitors (e.g., staurosporine) across labs.
  • Kinetic Analysis : Perform time-dependent IC₅₀ measurements to account for non-competitive inhibition mechanisms, which may explain variability .

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